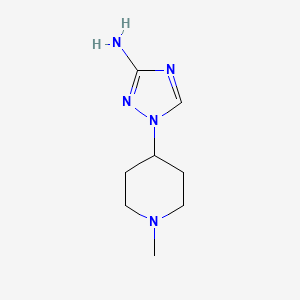

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine

Description

This compound belongs to the 1,2,4-triazol-3-amine family, characterized by a triazole ring substituted with an amine group and a 1-methylpiperidin-4-yl moiety. Its molecular formula is C₈H₁₄N₆ (molecular weight: 194.24 g/mol).

Properties

Molecular Formula |

C8H15N5 |

|---|---|

Molecular Weight |

181.24 g/mol |

IUPAC Name |

1-(1-methylpiperidin-4-yl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C8H15N5/c1-12-4-2-7(3-5-12)13-6-10-8(9)11-13/h6-7H,2-5H2,1H3,(H2,9,11) |

InChI Key |

XWTFNXPWGHYDCK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N2C=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-methylpiperidine with 1H-1,2,4-triazole-3-amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with 1-methylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with structurally related 1,2,4-triazol-3-amine derivatives:

Key Differences and Implications

- Substituent Effects: Piperidine vs. Piperazine: The target compound’s methylpiperidine group offers rigidity and moderate lipophilicity, while piperazine derivatives (e.g., 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine) exhibit higher solubility due to increased hydrogen-bonding capacity . Halogenated Derivatives: Compounds like 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 832740-44-0) incorporate chlorine atoms, improving metabolic stability and binding affinity to hydrophobic targets .

Synthetic Routes :

- The target compound likely involves alkylation of 1H-1,2,4-triazol-3-amine with a methylpiperidine precursor, similar to methods used for benzyl-substituted analogs (e.g., reactions with TEOF and NaN₃ ).

- Halogenated derivatives may require electrophilic substitution or palladium-catalyzed coupling for aryl group introduction.

- Biological Activity: Phytocidal Activity: Halogenated benzyl derivatives (e.g., 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine) showed phytocidal effects in studies, suggesting agrochemical applications . CNS Potential: The methylpiperidine group in the target compound is structurally analogous to piperidine-based CNS drugs, implying possible neuropharmacological utility .

Biological Activity

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine, with the CAS number 1862177-27-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

The molecular formula of this compound is CHN, with a molecular weight of 195.27 g/mol. The structure features a triazole ring which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 195.27 g/mol |

| CAS Number | 1862177-27-2 |

Research indicates that compounds containing triazole moieties often exhibit activity through various mechanisms, including enzyme inhibition and receptor modulation. Specifically, triazoles can interact with enzymes involved in metabolic pathways or act as antagonists at specific receptors, leading to altered cellular responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC values were comparable to established chemotherapeutics, indicating significant potential as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| HCT116 (Colon Cancer) | 15.0 |

| MiaPaCa-2 (Pancreatic Cancer) | 10.0 |

Apoptosis Induction

Flow cytometry analysis revealed that treatment with this compound led to increased rates of apoptosis in cancer cells. Notably:

- Late Apoptosis : The compound was particularly effective in inducing late apoptosis in A549 cells, with approximately 42% of cells undergoing this process after treatment.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Lung Cancer Cells : A study assessed the effect of the compound on A549 lung cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.

- Mechanistic Insights : Additional studies focused on the mechanistic pathways involved in the anticancer activity of this compound. It was found to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.